rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane
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Overview
Description
rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[320]heptane is a bicyclic compound characterized by its unique structure, which includes a fluorophenyl group and an azabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained efficiently.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4S,5S)-4-fluorobicyclo[3.2.0]heptane-1-carboxylic acid
- 2-azabicyclo[2.2.1]heptanes
- bicyclo[2.1.1]hexanes
Uniqueness
rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific fluorophenyl group and azabicycloheptane core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
153909-77-4 |
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Molecular Formula |
C12H14FN |
Molecular Weight |
191.24 g/mol |
IUPAC Name |
(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H14FN/c13-10-3-1-8(2-4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2/t9-,11-,12+/m0/s1 |
InChI Key |
JKAJCHKORMFKTQ-ZMLRMANQSA-N |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@@H]1C3=CC=C(C=C3)F |
Canonical SMILES |
C1C2CNCC2C1C3=CC=C(C=C3)F |
Origin of Product |
United States |
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